N-(4-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

Description

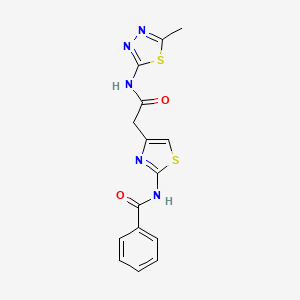

The compound N-(4-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide features a benzamide group linked to a thiazole ring, which is connected via an ethyl bridge to a 5-methyl-1,3,4-thiadiazole amine.

Properties

IUPAC Name |

N-[4-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O2S2/c1-9-19-20-15(24-9)17-12(21)7-11-8-23-14(16-11)18-13(22)10-5-3-2-4-6-10/h2-6,8H,7H2,1H3,(H,16,18,22)(H,17,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGLCLSJJXROSQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N-(4-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is a compound that incorporates a 1,3,4-thiadiazole moiety, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, anticonvulsant, antimicrobial properties, and potential mechanisms of action based on recent scientific literature.

Chemical Structure and Synthesis

The compound features a complex structure combining a thiazole and thiadiazole ring with an amide linkage. The synthesis typically involves multi-step reactions starting from readily available precursors. For instance, derivatives of 1,3,4-thiadiazole have been synthesized through various methods including microwave-assisted synthesis which improves yield and purity .

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,3,4-thiadiazole derivatives. For example:

- Cytotoxicity Assays : Compounds derived from the 1,3,4-thiadiazole scaffold have shown significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast adenocarcinoma) and HepG2 (liver cancer). The median inhibitory concentration (IC50) values for some derivatives were found to be as low as 2.32 µg/mL .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 4i | MCF-7 | 2.32 |

| 4h | MCF-7 | 3.21 |

| 4e | MCF-7 | 5.36 |

These findings suggest that modifications in the chemical structure can significantly enhance anticancer activity.

2. Anticonvulsant Activity

The anticonvulsant properties of thiadiazole derivatives have been extensively studied:

- Mechanisms : Compounds have been shown to interact with GABA receptors and voltage-gated ion channels, leading to reduced seizure activity in animal models. For instance, certain derivatives demonstrated up to 80% protection in pentylenetetrazole-induced seizures at specific dosages .

| Compound | LD50 (mg/kg) | ED50 (mg/kg) | Therapeutic Index |

|---|---|---|---|

| N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propyl pentane amide | 3807.87 | 126.8 | 7.3 |

3. Antimicrobial Activity

The antimicrobial efficacy of compounds containing the thiadiazole moiety has also been reported:

- Antibacterial and Antifungal Properties : Various derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria as well as fungi. Notably, compounds with halogen substitutions exhibited enhanced antibacterial activity .

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| Thiadiazole Derivative | Staphylococcus aureus | 32.6 |

| Thiadiazole Derivative | Candida albicans | 42 |

Case Studies

Several case studies provide insight into the practical applications of these compounds:

- Study on Anticonvulsant Activity : A study demonstrated that a specific derivative was more effective than valproic acid in reducing seizure frequency in animal models .

- Cytotoxicity in Cancer Cells : Research indicated that structural modifications in the thiadiazole ring led to enhanced cytotoxicity against cancer cells compared to standard chemotherapeutics .

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure that includes a thiazole ring and a thiadiazole moiety, which are known for their biological activities. The molecular formula is C14H15N5OS2, and it possesses unique properties that contribute to its efficacy in medicinal applications.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole and thiazole exhibit significant antimicrobial properties. For instance, compounds containing the 1,3,4-thiadiazole moiety have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. Studies have demonstrated that these compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has been investigated for its anticancer potential. Thiadiazole derivatives have been reported to inhibit tumor growth by interfering with key cellular pathways. For example, some studies have highlighted the cytostatic effects of thiadiazole-based compounds on cancer cell lines such as MDA-MB-231 and HCT116 . The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell proliferation.

Antiparasitic Activity

Thiadiazole derivatives have also been explored for their antiparasitic properties. Compounds similar to N-(4-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide have shown activity against parasites responsible for diseases like Chagas and sleeping sickness . This potential makes them candidates for further development in treating parasitic infections.

Case Study 1: Anticancer Efficacy

In a study published in Pharmaceutical Research, researchers synthesized various thiadiazole derivatives and tested them against human cancer cell lines. One derivative demonstrated an IC50 value significantly lower than standard chemotherapeutics, indicating enhanced potency . The study concluded that modifications to the thiadiazole structure could lead to improved anticancer agents.

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial screening of a series of thiazole and thiadiazole derivatives. The results showed that certain modifications increased antibacterial activity against resistant strains of bacteria. The compound this compound was highlighted for its broad-spectrum activity .

Comparison with Similar Compounds

Thiadiazole-Containing Analogs

- (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine (): This compound shares the 1,3,4-thiadiazole core but replaces the ethyl-bridged thiazole-benzamide with a benzylidene group. Thiadiazole derivatives are noted for insecticidal and fungicidal activities, suggesting the target compound may exhibit similar broad-spectrum effects .

N-(4-(2-(5-Mercapto-1,3,4-thiadiazol-2-yl)ethyl)-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)benzamide ():

With two thiadiazole rings and a thioxo group, this compound has enhanced redox reactivity compared to the target compound. The molecular weight (381.5 g/mol) and sulfur-rich structure may improve membrane permeability but increase metabolic instability .

Thiazole-Based Derivatives

- GSK1570606A (2-(4-Fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide) (): This kinase inhibitor features a pyridinyl-thiazole scaffold instead of benzamide-thiazole.

Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate ():

The ester group in this analog contrasts with the amide in the target compound, reducing hydrogen-bonding capacity. However, the pyridinyl substituent may enhance metal-binding properties relevant to enzyme inhibition .

Benzamide-Functionalized Compounds

- N-(Benzo[d]thiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide (): This compound replaces thiadiazole with benzoxazole, demonstrating how heterocycle substitution affects activity. Benzoxazoles are associated with neuroprotective effects, suggesting the target compound’s thiadiazole could be optimized for similar applications .

- 2-[[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide (): The oxadiazole and nitro groups here introduce strong electron-withdrawing effects, which may enhance stability but reduce bioavailability compared to the target compound’s methyl-thiadiazole .

Physical Properties

Key SAR Insights

- Thiadiazole vs.

- Benzamide vs. Sulfonamide : Benzamide (target compound) may improve solubility over sulfonamide derivatives (), which are prone to crystallinity .

- Substituent Effects : Electron-withdrawing groups (e.g., nitro in ) increase stability but reduce bioavailability compared to methyl groups in the target compound .

Data Tables

Table 1: Structural Comparison of Key Analogs

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for yield improvement?

The compound is typically synthesized via nucleophilic substitution or cyclocondensation reactions. A common approach involves reacting 2-amino-4-substituted thiazole derivatives with acylating agents (e.g., benzoyl chloride or thioformyl reagents) under reflux in polar aprotic solvents like methanol or ethanol. For instance, coupling 2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl intermediates with 4-substituted thiazole-2-amine precursors in the presence of coupling agents like POCl₃ or AlCl₃ has been reported .

- Optimization strategies :

- Vary solvent polarity (e.g., methanol vs. DMF) to influence reaction kinetics.

- Adjust stoichiometric ratios (1:1.1 molar ratio of amine to acylating agent) to minimize side products.

- Use microwave-assisted synthesis to reduce reaction time (e.g., 30–60 minutes at 80°C) .

Q. Which spectroscopic techniques are essential for confirming structural integrity, and what key spectral signatures should researchers prioritize?

- 1H/13C-NMR : Prioritize signals for the thiadiazole (C=S at ~160–170 ppm) and thiazole (C-N at ~150 ppm) rings. The benzamide carbonyl typically appears at ~165–170 ppm .

- IR : Look for N-H stretches (3200–3400 cm⁻¹), C=O (1680–1720 cm⁻¹), and C=S (650–750 cm⁻¹) .

- Mass spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with thiadiazole-thiazole cleavage .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies (e.g., anticancer vs. antimicrobial effects)?

Discrepancies often arise from variations in assay protocols, cell lines, or compound purity. Methodological recommendations include:

- Standardize assays : Use established cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) and control compounds (e.g., doxorubicin) for activity benchmarking .

- Purity validation : Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient) before biological testing .

- Mechanistic studies : Perform enzyme inhibition assays (e.g., COX-1/2 for anti-inflammatory activity) to isolate target interactions from off-target effects .

Q. What computational strategies are recommended for elucidating the structure-activity relationship (SAR) of this compound?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like EGFR or tubulin. Prioritize binding poses where the thiadiazole moiety engages in hydrogen bonding with catalytic residues .

- QSAR modeling : Develop 2D/3D-QSAR models using descriptors like logP, polar surface area, and electrostatic potential. Training sets should include analogs with varied substituents on the benzamide ring .

- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Analyze RMSD and binding free energy (MM-PBSA) to rank derivatives .

Q. How should researchers design experiments to evaluate the metabolic stability of this compound?

- In vitro assays : Use liver microsomes (human or rat) with NADPH cofactors. Monitor parent compound depletion via LC-MS/MS over 60 minutes. Calculate half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) .

- CYP450 inhibition screening : Test against CYP3A4, CYP2D6 isoforms using fluorogenic substrates. IC₅₀ values >10 µM suggest low risk of drug-drug interactions .

Data Contradiction Analysis

Q. How to address conflicting reports on cytotoxicity mechanisms (e.g., apoptosis vs. necrosis)?

- Flow cytometry : Perform Annexin V/PI staining to distinguish apoptosis (Annexin V⁺/PI⁻) from necrosis (Annexin V⁻/PI⁺).

- Western blotting : Validate caspase-3/9 activation and PARP cleavage for apoptotic pathways .

- ROS assays : Measure intracellular ROS levels (DCFH-DA probe) to confirm oxidative stress-induced necrosis .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

| Functional Group | NMR (δ, ppm) | IR (cm⁻¹) |

|---|---|---|

| Thiadiazole C=S | 160–170 (13C) | 650–750 (C=S) |

| Benzamide C=O | 165–170 (13C) | 1680–1720 (C=O) |

| Thiazole C-N | 145–150 (13C) | - |

Q. Table 2. Recommended Biological Assay Conditions

| Assay Type | Cell Line/Model | Positive Control | Key Endpoint |

|---|---|---|---|

| Anticancer (IC₅₀) | MCF-7, HepG2 | Doxorubicin | Cell viability (MTT) |

| Antimicrobial (MIC) | S. aureus (ATCC 25923) | Ciprofloxacin | Bacterial growth |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.